molecular formula C3H3N3S2 B14451006 2-Azido-2H-1,3-dithiole CAS No. 73198-38-6

2-Azido-2H-1,3-dithiole

Cat. No.: B14451006
CAS No.: 73198-38-6
M. Wt: 145.21 g/mol
InChI Key: HNSVNXZNUHJFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-2H-1,3-dithiole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-2H-1,3-dithiole typically involves the reaction of 1,3-dithiole-2-thione with azidating agents such as trimethylsilyl azide. The reaction is usually conducted under mild conditions, often at room temperature, in solvents like dichloromethane or tetrahydrofuran . The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, ensuring the safety of handling azidating agents, and implementing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-2H-1,3-dithiole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Azide: Used for azidation reactions.

    Triphenylphosphine: Used for reduction of the azido group.

    Alkynes: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-2H-1,3-dithiole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-2H-1,3-dithiole involves its ability to undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, enabling the labeling and tracking of biomolecules . The molecular targets and pathways involved in these reactions are primarily the azido and alkyne functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-2H-1,3-dithiole is unique due to its azido functional group, which allows it to participate in click chemistry reactions. This property is not commonly found in other similar compounds, making it particularly valuable for applications in organic synthesis and materials science.

Properties

CAS No.

73198-38-6

Molecular Formula

C3H3N3S2

Molecular Weight

145.21 g/mol

IUPAC Name

2-azido-1,3-dithiole

InChI

InChI=1S/C3H3N3S2/c4-6-5-3-7-1-2-8-3/h1-3H

InChI Key

HNSVNXZNUHJFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(S1)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.